![molecular formula C20H20N4O4S B2567595 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921863-95-8](/img/structure/B2567595.png)
3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Description
3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound's derivatives have been utilized in the synthesis of complex molecules such as macrocyclic antibiotics and other bioactive compounds. A notable example includes the synthesis of the central skeleton of a macrocyclic antibiotic, GE 2270 A, demonstrating the compound's utility in generating complex structures with potential antibiotic properties (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Pharmacological Potential
- Derivatives of the compound have shown promise as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer treatment. Research on substituted benzamides has identified potent inhibitors of VEGFR-2 kinase activity, highlighting the compound's relevance in developing novel anticancer therapies (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-4-3-14(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-13-5-7-21-8-6-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLNQBSNXYCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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